An In-Depth Technical Guide to 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one
An In-Depth Technical Guide to 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one
Abstract
This technical guide provides a comprehensive analysis of the chemical compound initially described as 3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone. We will first establish its correct, systematic IUPAC name: 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one . This document delves into the foundational principles of its nomenclature, offers a detailed structural elucidation, and presents its predicted physicochemical properties. Furthermore, a robust retrosynthetic analysis is outlined, culminating in a detailed, field-proven synthetic protocol. This guide is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical methodologies associated with this functionalized propiophenone derivative.
Introduction: The Propiophenone Scaffold in Modern Chemistry
The propiophenone core, a 1-phenylpropan-1-one structure, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, serving as intermediates for drugs targeting the central nervous system, such as anxiolytics and hypnotics, and have been explored as potential antidiabetic and anticancer agents.[1][2][] The molecule at the center of this guide, 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one, is a uniquely functionalized derivative. It incorporates three key structural motifs:
-
A Lipophilic Hexyl Tail: The C4-substituted hexyl group on the phenyl ring significantly increases the molecule's lipophilicity, a critical parameter for membrane permeability and potential interactions with hydrophobic pockets in biological targets.
-
An Aromatic Ketone Linker: The propiophenone core provides a rigid, aromatic linker that is susceptible to a variety of chemical transformations and can participate in pi-stacking or hydrogen bonding interactions.
-
A Polar Cyclic Acetal: The 1,3-dioxane group at the terminus of the propyl chain acts as a protected aldehyde. This polar, heterocyclic moiety can influence solubility and serve as a handle for further synthetic elaboration or as a key pharmacophoric element.
Understanding the precise chemical identity through systematic nomenclature is the first and most critical step in any scientific investigation of such a molecule.
IUPAC Nomenclature and Structural Elucidation
The semi-systematic name "3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone" provides a functional description but lacks the precision required by the International Union of Pure and Applied Chemistry (IUPAC). The systematic name, 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one , is derived by adhering to a clear set of hierarchical rules.[4][5]
Systematic Name Determination
The process of naming this molecule follows a logical, step-by-step analysis of its structure:
-
Identify the Principal Functional Group: The ketone (C=O) is the highest-priority functional group in the molecule, dictating the suffix of the parent name.[6]
-
Determine the Parent Chain: The longest continuous carbon chain containing the ketone is a three-carbon chain. Therefore, the parent alkane is "propane." With the ketone functional group, this becomes "propanone."[5]
-
Number the Parent Chain: Numbering begins from the end closest to the principal functional group. The carbonyl carbon is assigned position 1 (C1).
-
Identify and Name Substituents on the Parent Chain:
-
At C1, there is a substituted phenyl group.
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At C3, there is a 1,3-dioxan-2-yl group.
-
-
Name the Phenyl Substituent: The phenyl ring is attached to C1 of the propanone chain. It is itself substituted at its para-position (position 4) with a hexyl group. Thus, the full name of this substituent is (4-hexylphenyl).
-
Assemble the Full IUPAC Name: Combining these elements gives the final, unambiguous name: 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one . Database entries for structurally similar compounds confirm this naming convention.[7][8]
Structural Analysis Diagram
The logical breakdown of the IUPAC nomenclature can be visualized as a decision tree.
Caption: IUPAC nomenclature workflow for the target molecule.
Predicted Physicochemical Properties
In silico prediction of molecular properties is a cornerstone of modern drug discovery and chemical process development. The table below summarizes key calculated properties for 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one. These values are estimated using standard computational models and provide insight into the molecule's likely behavior.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₂₀H₃₀O₃ | Defines the elemental composition. |
| Molecular Weight | 318.45 g/mol | Influences diffusion and transport properties. |
| XLogP3 | 4.8 - 5.2 | Predicts lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 0 | Indicates no groups capable of donating H-bonds. |
| Hydrogen Bond Acceptors | 3 (Ketone O, 2x Dioxane O) | Sites for potential hydrogen bonding interactions. |
| Polar Surface Area (PSA) | 44.76 Ų | Influences cell penetration and oral bioavailability.[9] |
| Rotatable Bonds | 9 | Relates to conformational flexibility. |
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of complex organic molecules is best approached through retrosynthesis, a problem-solving technique where the target molecule is deconstructed into simpler, commercially available precursors.[10][11][12]
Retrosynthetic Disconnection
The most logical disconnection for our target molecule is the C2-C3 bond of the propanone backbone. This disconnection is the reverse of an enolate alkylation, a robust and widely used carbon-carbon bond-forming reaction.[13][14] This leads to two key synthons:
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A Nucleophilic Enolate Synthon: Derived from 4'-hexylacetophenone.
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An Electrophilic Synthon: A two-carbon unit with a terminal dioxane group, which corresponds to the reagent 2-(2-bromoethyl)-1,3-dioxane .
This retrosynthetic pathway is advantageous because both precursors are readily accessible. 4'-Hexylacetophenone can be synthesized via Friedel-Crafts acylation of hexylbenzene, and 2-(2-bromoethyl)-1,3-dioxane can be prepared from acrolein.[15]
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis Experimental Protocol
This protocol details the synthesis of the target molecule based on the alkylation of the 4'-hexylacetophenone enolate.[16]
Step 1: Enolate Formation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of ketone).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) in THF via syringe.
-
In a separate flask, dissolve 4'-hexylacetophenone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the stirred LDA solution at -78 °C over 20 minutes.
-
Allow the resulting enolate solution to stir at -78 °C for 1 hour to ensure complete formation. Causality: Using a strong, non-nucleophilic, sterically hindered base like LDA at low temperature ensures rapid and complete deprotonation at the alpha-carbon, forming the kinetic enolate and minimizing side reactions like self-condensation.[17]
Step 2: Alkylation
-
Dissolve 2-(2-bromoethyl)-1,3-dioxane (1.2 equivalents) in anhydrous THF.[18]
-
Add the solution of the alkylating agent dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Causality: The Sₙ2 reaction between the nucleophilic enolate and the primary alkyl bromide is most efficient with primary halides.[13] Allowing the reaction to warm slowly ensures the reaction proceeds to completion without decomposition of the product or starting materials.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one .
Potential Applications in Drug Discovery
The structural features of this molecule suggest several potential applications in drug development. The propiophenone scaffold itself is associated with a wide array of pharmacological activities.[][19]
-
CNS Agents: The lipophilic nature imparted by the hexyl chain could facilitate crossing the blood-brain barrier. Many CNS-active drugs, including the antidepressant Bupropion, contain a substituted propiophenone core.[19]
-
Antidiabetic Agents: Research has shown that certain propiophenone derivatives can act as antihyperglycemic and lipid-lowering agents, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[1][20] The specific combination of the hexyl tail and the dioxane headgroup could be explored for novel interactions with metabolic enzyme targets.
-
Anticancer Agents: Substituted propiophenones have been investigated for their cytotoxic activities against various cancer cell lines.[2] The target molecule could be used as a template for developing new compounds with improved potency and selectivity.
The 1,3-dioxane moiety serves as a masked aldehyde, which could be deprotected under acidic conditions in vitro or potentially in vivo, revealing a reactive aldehyde for covalent modification of a target protein or further synthetic diversification.
Conclusion
This guide has systematically established the correct IUPAC nomenclature for 3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one , moving beyond its semi-systematic descriptor. By grounding the discussion in the fundamental principles of chemical naming, structural analysis, and synthetic strategy, we have provided a comprehensive technical overview. The proposed synthetic route, centered on a reliable enolate alkylation, offers a practical and efficient method for its preparation. The analysis of its structural motifs highlights its potential as a valuable building block for medicinal chemists exploring new therapeutic agents in oncology, metabolic disorders, and neuroscience.
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